1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1226440-03-4
VCID: VC6335723
InChI: InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30)
SMILES: CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F
Molecular Formula: C24H23FN4O
Molecular Weight: 402.473

1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

CAS No.: 1226440-03-4

Cat. No.: VC6335723

Molecular Formula: C24H23FN4O

Molecular Weight: 402.473

* For research use only. Not for human or veterinary use.

1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide - 1226440-03-4

Specification

CAS No. 1226440-03-4
Molecular Formula C24H23FN4O
Molecular Weight 402.473
IUPAC Name 1-(3-cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide
Standard InChI InChI=1S/C24H23FN4O/c1-2-16-3-8-22-21(13-16)23(18(14-26)15-27-22)29-11-9-17(10-12-29)24(30)28-20-6-4-19(25)5-7-20/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30)
Standard InChI Key CRGUHZMFZNWCCD-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule comprises three primary components:

  • A 3-cyano-6-ethylquinolin-4-yl group, providing aromaticity and electron-withdrawing properties.

  • A piperidine-4-carboxamide backbone, contributing conformational flexibility and hydrogen-bonding capacity.

  • A 4-fluorophenyl substituent, enhancing lipophilicity and potential target binding via halogen interactions .

The quinoline moiety’s substitution pattern (cyano at C3, ethyl at C6) influences electronic distribution, while the 4-fluorophenyl group at the piperidine’s carboxamide nitrogen introduces steric and electronic modulation.

Physicochemical Properties

Based on structural analogs (e.g., ChemDiv L483-0789), key properties include:

PropertyValue
Molecular FormulaC₂₅H₂₄FN₅O
Molecular Weight429.5 g/mol
logP (Predicted)4.3–4.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Polar Surface Area53–58 Ų

These values suggest moderate lipophilicity and blood-brain barrier permeability, aligning with trends observed in CNS-targeting drugs .

Synthetic Routes and Optimization

Key Synthetic Strategies

Patent US4179569A outlines methods for analogous N-(4-piperidinyl)-N-phenylamides, involving:

  • Condensation reactions between piperidine carboxylates and aryl amines.

  • Functional group interconversions, such as hydrolysis of esters to carboxamides.

  • Purification via column chromatography using chloroform/methanol gradients .

For the target compound, a plausible route involves:

  • Coupling 4-fluorobenzylamine with piperidine-4-carboxylic acid derivatives.

  • Introducing the quinoline moiety via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.

Challenges in Synthesis

  • Steric hindrance from the 6-ethylquinoline group may reduce reaction yields.

  • Regioselectivity in quinoline functionalization requires careful control of reaction conditions .

Future Research Directions

  • Target deconvolution using chemoproteomics or phenotypic screening.

  • Lead optimization to improve solubility (e.g., introducing ionizable groups).

  • In vivo efficacy studies in autoimmune or inflammatory disease models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator